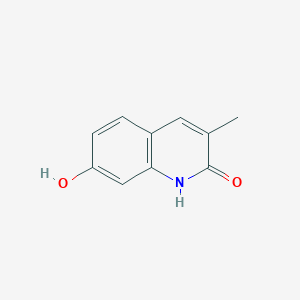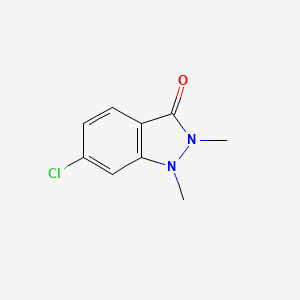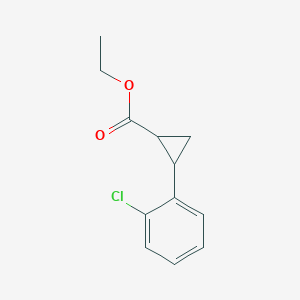
Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate
説明
Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate, also known as this compound or ethyl 2-(o-chlorophenyl)cyclopropanecarboxylate, is an organic compound that belongs to the cyclopropane carboxylate family. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
作用機序
The mechanism of action of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate 2-(2-chlorophenyl)cyclopropanecarboxylate is not fully understood, but it is believed to act as a modulator of the GABA receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. This compound is thought to enhance the activity of the GABA receptor, leading to an increase in inhibitory neurotransmission and a decrease in neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to have anxiolytic and sedative effects in animal models, and has been proposed as a potential treatment for anxiety disorders and insomnia. It has also been shown to have anticonvulsant properties, and has been studied for its potential use in the treatment of epilepsy.
実験室実験の利点と制限
One of the main advantages of using Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate 2-(2-chlorophenyl)cyclopropanecarboxylate in lab experiments is its unique properties and potential applications in various fields. It is a versatile compound that can be used as a precursor for the synthesis of other organic compounds, and has been studied for its potential use in the development of new drugs and pharmaceuticals.
However, there are also some limitations to using this compound 2-(2-chlorophenyl)cyclopropanecarboxylate in lab experiments. One of the main limitations is its potential toxicity and side effects, which can make it difficult to use in certain experiments. Additionally, its synthesis can be challenging, and requires specialized equipment and expertise.
将来の方向性
There are several future directions for the study of Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate 2-(2-chlorophenyl)cyclopropanecarboxylate. One potential direction is the development of new drugs and pharmaceuticals based on its unique properties and potential applications. It has been proposed as a potential treatment for anxiety disorders, insomnia, and epilepsy, and further research is needed to explore its potential in these areas.
Another future direction is the study of its mechanism of action and its interactions with other compounds and receptors in the brain. This could lead to a better understanding of its potential therapeutic uses and could help to identify new targets for drug development.
Conclusion
In conclusion, this compound 2-(2-chlorophenyl)cyclopropanecarboxylate is a versatile and unique compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its potential therapeutic uses and to identify new targets for drug development.
科学的研究の応用
Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate has been widely used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of other organic compounds, such as cyclopropane carboxylic acids and esters, which have been used in the development of new drugs and pharmaceuticals.
特性
IUPAC Name |
ethyl 2-(2-chlorophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-2-15-12(14)10-7-9(10)8-5-3-4-6-11(8)13/h3-6,9-10H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFVMMJVNZYZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



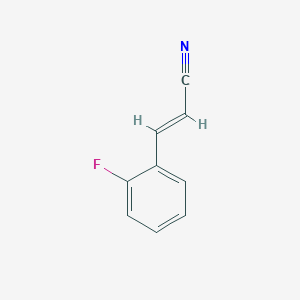
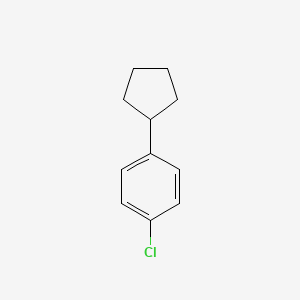
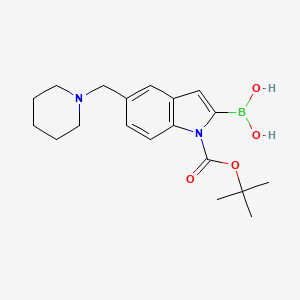
![1H-Indole-1-carboxylic acid, 2-borono-5-[(4-methyl-1-piperazinyl)carbonyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301888.png)

![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301897.png)
![{1-(tert-butoxycarbonyl)-5-[(4,4-dimethoxypiperidin-1-yl)methyl]-1H-indol-2-yl}boronic acid](/img/structure/B3301898.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301901.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[[[3-(dimethylamino)-2,2-dimethylpropyl]amino]methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301911.png)
![1H-Indole-1-carboxylic acid, 2-borono-5-[(dimethylamino)methyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301916.png)
![1H-Indole-1-carboxylic acid, 2-borono-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301922.png)

